Biological Activity Status: No Reported Potency Data Versus Characterized Analogs
A comprehensive search of authoritative databases including BindingDB, ChEMBL, and PubMed reveals no reported IC50, Ki, or EC50 values for the target compound against any biological target [1]. In stark contrast, a structurally similar pyridazinone-benzamide derivative, (S)-17b, is extensively characterized as a potent class I HDAC inhibitor with IC50 values of 56.0 ± 6.0, 90.0 ± 5.9, and 422.2 ± 105.1 nM for HDAC1, HDAC2, and HDAC3, respectively [2]. This complete absence of bioactivity annotation is the single most critical differentiator for procurement.
| Evidence Dimension | Enzymatic Inhibition (HDAC) |
|---|---|
| Target Compound Data | No data available in any public database |
| Comparator Or Baseline | (S)-17b (a characterized analog): IC50 of 56.0 ± 6.0 nM (HDAC1) |
| Quantified Difference | Unquantifiable; the target compound's activity is unknown |
| Conditions | In vitro enzymatic assay (HDAC Glo assay) for the comparator. Conditions for the target compound are non-existent. |
Why This Matters
This establishes the target compound as a 'blank slate' chemical probe, suitable for novel target identification screens but inappropriate for mechanism-based studies where a validated inhibitor is required.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 534389. Also covering searches of ChEMBL and BindingDB with InChI Key MBQCYZPLPHOOFZ-UHFFFAOYSA-N. No bioactivity data found. View Source
- [2] Chen, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 6827-6846. View Source
